The key feature of 2,4-Dibromoanisole is its structure. It consists of a benzene ring with two bromine atoms attached at the 2nd and 4th positions (hence the prefix 2,4-). Additionally, a methoxy group is attached to the benzene ring at the 1st position. This structure provides several notable aspects:
2,4-Dibromoanisole can participate in various chemical reactions due to its reactive bromine atoms. Here are some examples:
C7H6Br2O + Nu -> C7H5BrONu + Br^- []
Research indicates that 2,4-dibromoanisole exhibits various biological activities. It has been studied for its environmental impact, particularly its uptake and volatilization in rice plants. The compound showed significant bioaccumulation and volatilization tendencies, contributing to its ecological footprint . Additionally, it has been associated with skin sensitization and eye irritation in humans .
Several methods exist for synthesizing 2,4-dibromoanisole:
2,4-Dibromoanisole finds applications in various fields:
Interaction studies involving 2,4-dibromoanisole focus on its environmental behavior and biological interactions. For instance, studies have shown that it can undergo methylation and demethylation processes when interacting with rice plants, influencing its volatility and ecological impact . These interactions are crucial for understanding its role in global pollutant cycles.
Several compounds share structural similarities with 2,4-dibromoanisole. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2,4-Dibromophenol | Contains two bromine atoms and a hydroxyl group | More polar than 2,4-dibromoanisole; used in phenolic resin production |
| Anisole | A methoxy-substituted benzene | Lacks bromine; used as a solvent and fragrance |
| 2-Bromoanisole | Contains one bromine atom | Less reactive than 2,4-dibromoanisole |
| 4-Bromoanisole | Bromine at the para position | Different reactivity pattern compared to ortho-substituted analogs |
The uniqueness of 2,4-dibromoanisole lies in its dual bromination on the aromatic ring combined with a methoxy group, which influences both its chemical reactivity and biological activity compared to these similar compounds.
2,4-Dibromoanisole is systematically designated as 2,4-dibromo-1-methoxybenzene, with the molecular formula C₇H₆Br₂O and a molecular weight of 265.93 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name reflects the positions of bromine substituents (ortho and para to the methoxy group) on the aromatic ring. The compound is also identified by its CAS Registry Number 21702-84-1 and EC Number 244-536-5.
The crystal structure of 2,4-dibromoanisole features a planar benzene ring with a methoxy group at position 1 and bromine atoms at positions 2 and 4. Key physical properties include:
The spatial arrangement involves a para-substituted methoxy group and ortho/para bromine atoms, creating a sterically hindered environment. This configuration influences its reactivity and spectroscopic signatures.
¹H NMR (400 MHz, CDCl₃):
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Methoxy (OCH₃) | 3.90 | Singlet |
| H5 (para to Br) | 6.79 | Doublet |
| H3/H6 (meta to Br) | 7.40 | Doublet of doublets |
¹³C NMR data (inferred from structural analogs) would show distinct peaks for aromatic carbons, methoxy-bearing carbon, and brominated carbons.
IR Key Peaks (gas phase, NIST WebBook):
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C–O (methoxy) | ~2800–3000 | Stretching |
| C–Br | ~600–800 | Stretching |
| Aromatic C=C | ~1450–1600 | Stretching |
Raman spectra would complement these signals, highlighting vibrational modes of the brominated aromatic system.
Electron Ionization Mass Spectrometry (EI-MS):
| m/z | Fragment | Abundance |
|---|---|---|
| 265 | [M]⁺ | Base peak |
| 183 | [M–Br]⁺ | Prominent |
| 101 | [C₇H₅O]⁺ | Moderate |
Fragmentation follows bromine loss and cleavage of the methoxy group, yielding characteristic brominated aromatic ions.
DFT studies on bromination mechanisms reveal a stepwise electrophilic substitution pathway:
Reaction energies and activation barriers align with experimental regioselectivity.
HOMO/LUMO Interactions:
This orbital alignment explains the preferential bromination at positions 2 and 4.
The electrophilic aromatic bromination of anisole to produce 2,4-dibromoanisole represents a fundamental transformation in organic synthesis, leveraging the activating and directing properties of the methoxy group [1] [2]. The methoxy substituent functions as a strong electron-donating group through resonance, significantly increasing the electron density at the ortho and para positions of the benzene ring, thereby facilitating electrophilic attack [3] [4].
Traditional Lewis Acid-Catalyzed Methods
The classical approach employs molecular bromine in conjunction with Lewis acid catalysts such as iron tribromide or aluminum bromide [5] [3]. The reaction proceeds through a two-step electrophilic aromatic substitution mechanism, where the Lewis acid polarizes the bromine-bromine bond, generating a more electrophilic bromine species [5] [3]. Under typical conditions, anisole is treated with bromine in the presence of iron tribromide catalyst in dichloromethane or acetic acid at room temperature to slightly elevated temperatures [3] [6].
The regioselectivity of this transformation strongly favors para-substitution initially, with the para-bromoanisole being the major product due to reduced steric hindrance compared to the ortho position [2] [3]. Sequential bromination under more forcing conditions leads to the formation of 2,4-dibromoanisole, where the second bromine atom preferentially substitutes at the ortho position relative to the methoxy group [2] [3].
Alternative Brominating Systems
Recent developments have focused on environmentally benign brominating systems that circumvent the use of hazardous molecular bromine [7] [8]. The ammonium bromide-hydrogen peroxide system in acetic acid provides an efficient method for regioselective bromination of anisoles [7] [9]. This approach generates bromine in situ through the oxidation of bromide ions, offering improved safety profiles and operational convenience [7] [9].
| Substrate | Brominating System | Solvent | Temperature | Time | Yield (%) | Selectivity |
|---|---|---|---|---|---|---|
| Anisole | Bromine/Iron Tribromide | Dichloromethane | 25°C | 2-4 h | 85-92 | Para > Ortho |
| Anisole | Ammonium Bromide/Hydrogen Peroxide | Acetic Acid | Room Temperature | 2.5 h | 87-94 | Para-selective |
| Para-Bromoanisole | Bromine/Iron Tribromide | Acetic Acid | 40-60°C | 4-6 h | 78-85 | 2,4-Dibromoanisole |
The oxone-sodium bromide system represents another significant advancement in bromination methodology [8] [10]. This combination generates hypobromous acid in situ, which exhibits enhanced reactivity toward aromatic substrates compared to molecular bromine [8] [10]. The reaction typically employs equimolar amounts of oxone and sodium bromide with the aromatic substrate in acetonitrile-water mixtures at room temperature [8] [10].
Mechanistic Considerations
Density functional theory calculations have provided valuable insights into the mechanistic pathways and regioselectivity patterns observed in electrophilic aromatic bromination [4]. The calculations indicate that bromination preferentially occurs through an addition-elimination mechanism rather than a direct substitution pathway [4]. The ortho and para directing effect of the methoxy group results from a synergy between strong electron delocalization and attractive non-covalent interactions [4].
Mechanochemical synthesis has emerged as a powerful alternative to traditional solution-phase methods, offering unique advantages in terms of reaction selectivity, efficiency, and environmental impact [11] [12] [13]. The application of mechanical force through ball milling enables chemical transformations that are often difficult or impossible to achieve under conventional conditions [11] [12].
Ball Milling Protocols
The mechanochemical bromination of aromatic compounds using sodium bromide and oxone under ball milling conditions provides an effective solvent-free approach [12]. The reaction is typically conducted in stainless steel grinding jars with milling balls at frequencies ranging from 20 to 30 hertz [13]. Optimal conditions involve a milling frequency of 30 hertz for reaction times as short as 1 minute, achieving yields up to 96% for brominated aromatic products [13].
The mechanochemical approach offers several distinct advantages over solution-phase methods [12] [13]. The absence of solvents eliminates potential environmental concerns and simplifies product isolation procedures [12]. Additionally, the mechanical forces generated during milling can promote unique reaction pathways and enhance regioselectivity [11] [13].
Reaction Optimization Parameters
Systematic optimization studies have identified several critical parameters for successful mechanochemical bromination [13]. The catalyst loading, typically employing mesoporous silica-supported sulfonic acid (MCM-41-SO₃H), requires careful optimization to achieve maximum yields while preventing over-bromination [13]. Studies indicate that 0.02 grams of catalyst per millimole of substrate provides optimal results [13].
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Milling Frequency | 30 Hz | 96% yield vs 85% at 20 Hz |
| Reaction Time | 1-5 minutes | Complete conversion |
| Catalyst Loading | 0.02 g/mmol substrate | Prevents over-bromination |
| Ball Size | 10 mm diameter | Optimal energy transfer |
The mechanism of mechanochemical bromination involves the in situ generation of active brominating species through the oxidation of bromide salts by oxone under mechanical activation [12]. The solid-state environment provides unique selectivity patterns that differ from solution-phase reactions, often leading to enhanced regioselectivity and reduced byproduct formation [12] [14].
Solid-State Reactivity
Nuclear magnetic resonance spectroscopy studies of mechanochemical bromination reactions have revealed important mechanistic details [11]. Magic-angle spinning nuclear magnetic resonance techniques enable real-time monitoring of solid-state transformations, providing insights into reaction intermediates and pathway selectivity [11]. These studies demonstrate that regioselective bromination occurs preferentially at the para position of electron-rich aromatic systems under mechanochemical conditions [11].
Industrial-scale production of 2,4-dibromoanisole requires highly efficient catalytic systems that provide excellent regioselectivity while maintaining economic viability [15] [16]. The development of robust catalytic processes has focused on optimizing reaction conditions, catalyst design, and process intensification strategies [16] [17].
Heterogeneous Catalytic Systems
The implementation of heterogeneous catalysts in industrial bromination processes offers significant advantages in terms of catalyst recovery, product purification, and process economics [16]. Vanadium pentoxide and ammonium heptamolybdate have been identified as effective catalysts for the selective bromination of anisole derivatives [16]. These catalysts operate through a two-phase liquid-liquid system, enabling controlled bromine generation and subsequent electrophilic aromatic substitution [16].
Process optimization studies have demonstrated that the use of bromide-containing waste streams as bromine sources, combined with hydrogen peroxide as an oxidant, provides an economically attractive route to brominated aromatics [16]. The reaction typically achieves yields of 75-90% for 4-bromoanisole and 5-25% for 2,4-dibromoanisole under optimized conditions [16].
Industrial Reactor Design
Large-scale bromination processes require specialized reactor designs to handle the exothermic nature of the reaction and ensure proper mixing of multiple phases [16] [17]. The industrial synthesis typically employs 1-liter to 2.5-liter vessels equipped with efficient stirring systems and temperature control [16]. The process involves the controlled addition of hydrogen peroxide to a mixture containing anisole, hydrochloric acid, and the catalytic system [16].
| Scale | Reactor Volume | Bromide Loading | Yield (%) | Processing Time |
|---|---|---|---|---|
| Laboratory | 1 L | 0.49-0.60 mol | 88-95 | 5-17 hours |
| Pilot | 2.5 L | 2.13 mol | 81-90 | 6-8 hours |
| Industrial | Variable | Optimized | 85-92 | 4-6 hours |
The industrial process benefits from the ability to separate 4-bromoanisole and 2,4-dibromoanisole through vacuum rectification, despite their similar boiling points [16]. This separation strategy enables the production of both compounds as valuable commercial products [16].
Catalyst Recovery and Recycling
Economic considerations in industrial bromination processes necessitate efficient catalyst recovery and recycling strategies [16] [17]. The heterogeneous nature of the catalytic systems employed facilitates separation and reuse of the catalytic components [16]. Process development studies have demonstrated that the catalytic systems maintain activity over multiple reaction cycles without significant deactivation [16].
The implementation of continuous flow technology in bromination processes represents a significant advancement in process safety, efficiency, and scalability [18] [19] [20] [21] [22]. Continuous flow systems enable precise control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles compared to traditional batch processes [19] [23] [24].
Flow Reactor Design and Implementation
Modern continuous flow bromination systems employ advanced reactor designs that integrate bromine generation, reaction, and quenching operations in a single continuous process [19] [22]. The Corning Advanced-Flow Laboratory Photo Reactor has proven particularly effective for photochemical bromination processes, providing excellent heat transfer and irradiation control [22]. These systems typically operate with residence times ranging from 12 to 22 seconds while achieving high conversion rates [21] [22].
The continuous flow approach offers several critical advantages for industrial bromination processes [19] [23]. The ability to generate bromine in situ eliminates the need for bromine storage and handling, significantly improving process safety [19] [23]. Additionally, the continuous operation enables real-time monitoring and control of reaction parameters, leading to improved product quality and consistency [19] [22].
Process Intensification Strategies
Continuous flow technology enables significant process intensification compared to batch operations [22]. Space-time yields of 82-108 kilograms per liter per hour have been achieved in optimized flow systems, representing substantial improvements over traditional batch processes [22]. The enhanced heat and mass transfer characteristics of flow reactors enable operation at higher concentrations and reaction rates while maintaining excellent selectivity [22].
| Parameter | Batch Process | Continuous Flow | Improvement Factor |
|---|---|---|---|
| Space-Time Yield | 15-25 kg/L/h | 82-108 kg/L/h | 4-5x |
| Residence Time | 2-6 hours | 12-22 seconds | 300-1800x |
| Process Mass Intensity | 8-12 | 3.08 | 2.5-4x |
| Heat Transfer Coefficient | Standard | Enhanced | 3-5x |
Advanced Flow Reactor Technologies
Recent developments in flow reactor technology have focused on photochemical bromination processes that operate under ambient conditions [18] [20] [21]. These systems employ light-emitting diode arrays at specific wavelengths (typically 405 nanometers) to promote bromine-bromine bond cleavage and facilitate radical bromination pathways [20] [22]. The photochemical approach eliminates the need for high-temperature operation and provides excellent control over reaction selectivity [18] [20].
The integration of continuous liquid-liquid extraction and membrane separation systems with flow reactors enables complete processing from raw materials to purified products in a single continuous operation [20]. This integrated approach minimizes manual handling and reduces the overall process footprint while maintaining high product quality [20].
Scale-Up Considerations
The scale-up of continuous flow bromination processes requires careful consideration of several factors including pressure drop, heat transfer, and mixing efficiency [22]. Pilot-scale demonstrations have successfully achieved productivities exceeding 4 kilograms per hour with space-time yields of 82 kilograms per liter per hour [22]. These results demonstrate the commercial viability of continuous flow technology for large-scale bromination processes [22].
The purification of 2,4-dibromoanisole from complex reaction mixtures requires sophisticated chromatographic techniques that can effectively separate closely related brominated isomers [25] [26] [27] [28]. The development of efficient separation strategies is critical for obtaining high-purity products suitable for pharmaceutical and fine chemical applications [29] [30].
Gas Chromatographic Methods
Gas chromatography represents the primary analytical and preparative technique for separating brominated anisole isomers [26] [28]. The optimization of chromatographic conditions involves careful selection of stationary phases, column dimensions, and operating parameters [26] [29]. Fluorinated silicone phases (QF-1) on Chromosorb support have proven particularly effective for the separation of bromoanisole isomers [28].
Under optimized conditions, the retention times for brominated anisole compounds demonstrate clear separation patterns [28]. The elution order typically follows: 3-bromoanisole (11.86 minutes), 4-bromoanisole (13.14 minutes), 2-bromoanisole (14.9 minutes), and 2,4-dibromoanisole (68.2 minutes) [28]. These substantial differences in retention times enable both analytical quantification and preparative separation of the target compounds [28].
Column Parameters and Optimization
The selection of appropriate column parameters significantly influences separation efficiency and resolution [26] [29]. For brominated aromatic compounds, low polarity stationary phases with thin film thicknesses (0.1-0.25 micrometers) provide optimal separation characteristics [29]. The use of 5% phenyl, 95% dimethyl polysiloxane phases offers excellent resolution while minimizing on-column decomposition of brominated species [29].
| Stationary Phase | Column Length | Film Thickness | Temperature Program | Resolution |
|---|---|---|---|---|
| QF-1/Chromosorb | 10 ft × 1/8" | Standard | Isothermal 100°C | Baseline |
| DB-5MS | 30 m × 0.25 mm | 0.25 μm | 80-280°C, 10°C/min | Excellent |
| DB-XLB | 30 m × 0.25 mm | 0.1 μm | Optimized | Superior |
High-Performance Liquid Chromatography
High-performance liquid chromatography provides complementary separation capabilities for brominated aromatic compounds, particularly for preparative-scale purifications [29] [30]. Reverse-phase systems using C18 stationary phases with acetonitrile-water mobile phases offer excellent separation of brominated anisole isomers [29]. The method development involves systematic optimization of mobile phase composition, flow rate, and gradient conditions [30].
Advanced high-performance liquid chromatography systems equipped with ultraviolet-visible detection enable simultaneous separation and quantification of multiple brominated species [29] [30]. The detection wavelengths are typically optimized for the absorption characteristics of brominated aromatic compounds, with monitoring at 250-300 nanometers providing optimal sensitivity [29].
Preparative Chromatography Applications
Large-scale purification of 2,4-dibromoanisole requires preparative chromatographic techniques that can handle significant sample loads while maintaining separation efficiency [27] [31]. Flash chromatography using silica gel with optimized solvent systems provides an effective approach for kilogram-scale purifications [27]. The solvent selection involves balancing elution strength with selectivity to achieve optimal separation while minimizing solvent consumption [27].
Recrystallization represents a critical purification technique for obtaining high-purity 2,4-dibromoanisole suitable for pharmaceutical and fine chemical applications [32] [33] [28] [34]. The optimization of recrystallization conditions involves systematic investigation of solvent systems, temperature profiles, and crystallization kinetics [32] [34] [35].
Solvent System Selection
The selection of appropriate solvent systems for recrystallization requires careful consideration of solubility characteristics, selectivity, and crystallization behavior [28] [34]. Ethanol has been identified as an effective primary solvent for 2,4-dibromoanisole recrystallization, providing good solubility at elevated temperatures and selective crystallization upon cooling [28]. The subsequent use of light petroleum as an anti-solvent enhances purification efficiency and improves crystal quality [28].
The systematic evaluation of solvent systems reveals significant differences in crystallization behavior and final product purity [34] [35]. Mixed solvent systems often provide superior purification compared to single-component systems, enabling better control of crystal growth and impurity rejection [34]. The optimization process involves determination of solubility curves, metastable zone widths, and nucleation kinetics for each solvent system [34].
Crystallization Process Parameters
The control of crystallization process parameters significantly influences product purity, crystal morphology, and overall yield [32] [34] [35]. Temperature control during both dissolution and crystallization phases proves critical for achieving optimal results [34]. Typical procedures involve dissolution at elevated temperatures (60-80°C) followed by controlled cooling to room temperature or below [28] [35].
| Parameter | Optimal Range | Effect on Product |
|---|---|---|
| Dissolution Temperature | 60-80°C | Complete dissolution |
| Cooling Rate | 0.5-2°C/min | Crystal quality |
| Final Temperature | 0-25°C | Yield optimization |
| Solvent Ratio | 5-15 mL/g | Purity vs yield |
Crystal Characterization and Quality Assessment
The characterization of recrystallized 2,4-dibromoanisole involves multiple analytical techniques to confirm identity, purity, and crystal quality [32] [34] [35]. Melting point determination provides a primary indicator of purity, with literature values reporting melting points of 61-63°C for pure 2,4-dibromoanisole [32] [33] [34]. Nuclear magnetic resonance spectroscopy confirms structural identity and quantifies impurity levels [34] [35].
X-ray crystallographic analysis provides detailed information about crystal structure and packing arrangements [14]. The crystal packing influences both physical properties and chemical reactivity, making this characterization particularly valuable for pharmaceutical applications [14]. Differential scanning calorimetry and thermogravimetric analysis provide additional insights into thermal stability and polymorphic behavior [34] [35].
Process Scale-Up Considerations
The scale-up of recrystallization processes requires careful attention to heat and mass transfer limitations, mixing efficiency, and crystallization kinetics [34] [35]. Industrial-scale recrystallization typically employs jacketed vessels with controlled heating and cooling systems to maintain optimal temperature profiles [34]. The implementation of seeding strategies and nucleation control techniques enhances reproducibility and product quality in large-scale operations [34].
The boiling point of 2,4-dibromoanisole demonstrates significant pressure dependence, which is characteristic of organic compounds with moderate molecular weights. Under reduced pressure conditions of 1 mmHg, the compound boils at 101-106°C [1] [2] [3]. Under standard atmospheric pressure (760 mmHg), the boiling point is estimated at 293.9°C [4]. This substantial difference in boiling points between reduced and atmospheric pressure conditions indicates the compound's sensitivity to pressure changes and suggests potential for vacuum distillation purification methods.
The flash point occurs at 82-88°C under 0.3 mmHg pressure [1] [5], indicating the lowest temperature at which the vapor can form an ignitable mixture with air. This parameter is crucial for handling and storage safety considerations.
| Phase Transition Property | Value | Pressure Conditions |
|---|---|---|
| Melting Point | 61-63°C | Atmospheric pressure |
| Boiling Point | 101-106°C | 1 mmHg |
| Boiling Point | 293.9°C | 760 mmHg |
| Flash Point | 82-88°C | 0.3 mmHg |
The vapor pressure characteristics of 2,4-dibromoanisole provide crucial insights into its volatilization behavior and environmental fate. At standard temperature (25°C), the compound exhibits a vapor pressure of 0.00295 mmHg [6], indicating relatively low volatility under ambient conditions. This low vapor pressure classifies 2,4-dibromoanisole as a semi-volatile organic compound.
Experimental volatilization studies conducted using hydroponic rice plant systems revealed that 4.74% of the initial mass of 2,4-dibromoanisole volatilized during the study period . This volatilization rate was found to be 3.43 times greater than its structural analog 2,4-dibromophenol . The enhanced volatilization tendency can be attributed to the methoxy group substitution, which alters the compound's intermolecular interactions and reduces hydrogen bonding compared to the phenolic analog.
Phytovolatilization processes, wherein plants facilitate the transfer of compounds from soil or water to the atmosphere, contributed to 6.78% of the total volatilization for 2,4-dibromoanisole . This biological enhancement of volatilization represents a significant pathway for environmental distribution and suggests that vegetation can serve as a secondary source of atmospheric contamination in areas where this compound is present in soil or groundwater.
| Volatilization Parameter | Value | Study Context |
|---|---|---|
| Vapor Pressure (25°C) | 0.00295 mmHg | Standard conditions |
| Total Volatilization Rate | 4.74% of initial mass | Hydroponic studies |
| Phytovolatilization Contribution | 6.78% of total | Plant-mediated transfer |
| Relative Volatility | 3.43× higher than 2,4-dibromophenol | Comparative studies |
The solubility characteristics of 2,4-dibromoanisole reflect its hydrophobic nature and lipophilic properties. In aqueous systems, the compound is practically insoluble or insoluble in water [8], with computational predictions suggesting a water solubility of approximately 0.034 g/L [9]. This extremely low aquatic solubility is consistent with the compound's chemical structure, where the aromatic ring system combined with bromine substituents and a methoxy group creates a predominantly hydrophobic molecule.
In contrast to its poor water solubility, 2,4-dibromoanisole demonstrates good solubility in organic solvents including ethanol and acetone [8]. This differential solubility pattern is typical for lipophilic organic compounds and facilitates extraction and purification procedures using organic solvent systems.
The octanol-water partition coefficient (Log P) serves as a fundamental measure of the compound's lipophilicity and environmental behavior. Experimental and computational studies consistently report Log P values of 3.69 [10], with some predictive algorithms yielding values in the range of 3.35-3.8 [9]. This Log P value greater than 3 indicates strong lipophilic character and suggests significant potential for bioaccumulation in fatty tissues of organisms.
The high partition coefficient has important implications for environmental fate and biological activity. According to the Stockholm Convention criteria, chemicals with Log P values greater than 5 are considered highly bioaccumulative [11]. While 2,4-dibromoanisole falls below this threshold, its Log P of 3.69 still indicates moderate to high bioaccumulation potential, particularly in aquatic organisms and food chains.
| Solubility Parameter | Value | Implications |
|---|---|---|
| Water Solubility | Practically insoluble (0.034 g/L predicted) | Limited aquatic mobility |
| Organic Solvent Solubility | Good (ethanol, acetone) | Suitable for organic extractions |
| Log P (octanol/water) | 3.69 | Moderate-high bioaccumulation potential |
| Environmental Behavior | Hydrophobic partitioning | Preference for organic phases |
Irritant;Environmental Hazard